REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[C:10](=[O:12])[CH3:11].C.[CH:14](=[O:16])[CH3:15]>C(O)(=O)C>[OH:16][CH:14]([CH3:15])[CH2:11][C:10]([C:3]1[C:4]([CH3:8])([CH3:9])[CH2:5][CH:6]=[CH:7][C:2]=1[CH3:1])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CC=C1)(C)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature between 30 and 35° C
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mass at about 10° C
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
WASH
|
Details
|
The reaction mass is then washed into a separatory funnel with water
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salt
|
Type
|
WASH
|
Details
|
The resulting organic layer is washed with saturated sodium chloride, saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed organic layer is then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovap
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)C1=C(C=CCC1(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |